molecular formula C22H16BrNO5 B2409547 3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951999-05-6

3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2409547
M. Wt: 454.276
InChI Key: GUOIRUZOVPBZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H16BrNO5 and its molecular weight is 454.276. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Evaluation of Chemicals Leached from PET and Recycled PET Containers

This study evaluates the potential human health concerns regarding the use of recycled polyethylene terephthalate (rPET) containers in the beverage industry. It addresses contamination concerns arising from the original container, additives used during recycling, and improper recycling practices. The study's focus includes the identification and concentration of chemicals leached from PET and rPET containers, revealing the impact of recycled content percentage on the concentration of leachables like benzene, styrene, and BPA. This research highlights the need for further studies to conduct a comprehensive human health risk assessment, including testing various liquid types Steimel et al., 2022.

Catalytic Synthesis of 1,3-Oxazole Derivatives

This review emphasizes the significance of 1,3-oxazole, a distinctive heterocyclic compound with nitrogen and oxygen, in medicinal, pharmaceutical, agrochemical, and material sciences. The 1,3-oxazole scaffold is a core sub-unit in many potent molecules, prompting global interest in developing new methodologies for synthesizing novel 1,3-oxazole derivatives. The review compiles recent research articles focusing on metal-dependent synthetic methodologies, providing a comprehensive representation of the literature and assisting organic chemists in recognizing challenges, selecting reactants, and developing new 1,3-oxazole analogues Shinde et al., 2022.

Safety And Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.


properties

IUPAC Name

3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO5/c23-17-5-1-2-6-19(17)29-20-12-27-22-15(21(20)25)7-8-18-16(22)11-24(13-28-18)10-14-4-3-9-26-14/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIRUZOVPBZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OCN1CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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